Bexotegrast - 2376257-44-0

Bexotegrast

Catalog Number: EVT-10962582
CAS Number: 2376257-44-0
Molecular Formula: C27H36N6O3
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLN-74809 is a small-molecule that dually inhibits both αvβ6 and αvβ1 to treat both idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC). The compound was granted orphan drug designation by the US FDA in August 2018 for treatment of IPF, and Pliant Therapeutics recently raised $100 million in Series C financing to support further clinical development of this compound. Phase 2a studies are currently evaluating PLN-74809 safety and efficacy for participants with IPF (NCT04396756)across 10 participating countries, and for participants with PSC (NCT04480840). In addition, the compound is also currently in Phase 2a trials (NCT04565249) for the treatment of COVID-19 related acute respiratory distress syndrome.
Synthesis Analysis

Bexotegrast's synthesis involves advanced organic chemistry techniques to construct its complex molecular framework. While specific synthetic routes are proprietary, the general approach relies on multistep synthesis strategies that incorporate various chemical reactions such as:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis to build the peptide backbone.
  2. Functionalization: Introducing functional groups that enhance binding affinity to target integrins.
  3. Purification: Employing high-performance liquid chromatography (HPLC) for purification of the final product.

Technical details about the specific reagents and conditions used in the synthesis process are typically not disclosed in public documents due to intellectual property protections.

Molecular Structure Analysis

Bexotegrast's molecular structure is characterized by a complex arrangement that facilitates its interaction with integrin receptors. The compound's molecular formula is C21_{21}H30_{30}N4_{4}O4_{4}, and it has a molecular weight of approximately 394.49 g/mol.

The structural representation includes:

  • Peptide Backbone: Essential for receptor binding.
  • Side Chains: Contributing to selectivity and stability.
  • Functional Groups: Important for pharmacokinetic properties.

Data from crystallography or NMR studies may provide detailed insights into its three-dimensional conformation, although specific structural data may not be publicly available.

Chemical Reactions Analysis

Bexotegrast undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:

  1. Amide Bond Formation: Critical for linking amino acids in the peptide backbone.
  2. Hydrolysis Reactions: Potentially occurring during metabolism, affecting drug efficacy.
  3. Oxidation-Reduction Reactions: Important for maintaining the stability of functional groups.

These reactions are essential for both the synthesis of bexotegrast and its subsequent interactions within biological systems.

Mechanism of Action

Bexotegrast functions primarily as an integrin inhibitor, blocking the activity of alpha-v-beta-1 and alpha-v-beta-6 integrins, which are implicated in fibrogenesis and tissue remodeling processes. The mechanism can be summarized as follows:

  1. Binding to Integrins: Bexotegrast binds competitively to the integrin receptors on fibroblasts.
  2. Inhibition of Fibroblast Activation: This binding prevents downstream signaling pathways that lead to collagen deposition and fibrosis.
  3. Reduction in Fibrotic Markers: Clinical trials have shown that treatment with bexotegrast results in decreased levels of biomarkers associated with fibrosis, such as type I collagen and Enhanced Liver Fibrosis scores .
Physical and Chemical Properties Analysis

Bexotegrast exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, impacting bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may not be publicly available but can be determined through laboratory analysis.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to characterize these properties.

Applications

Bexotegrast holds promise for various scientific applications, particularly in the treatment of fibrotic diseases:

  1. Idiopathic Pulmonary Fibrosis: Clinical trials indicate that it can reduce lung fibrosis progression .
  2. Primary Sclerosing Cholangitis: Early data suggest reductions in liver fibrosis markers .
  3. Research Tool: As a dual integrin inhibitor, it can serve as a valuable tool in studying fibrogenesis mechanisms in various tissues.

The ongoing clinical trials will further elucidate its therapeutic potential across different indications, paving the way for future applications in fibrotic disease management.

Properties

CAS Number

2376257-44-0

Product Name

Bexotegrast

IUPAC Name

(2S)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m0/s1

InChI Key

CWOFQJBATWQSHL-DEOSSOPVSA-N

Canonical SMILES

COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43

Isomeric SMILES

COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CC[C@@H](C(=O)O)NC3=NC=NC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.